molecular formula C11H9F3O2 B13717473 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid

Cat. No.: B13717473
M. Wt: 230.18 g/mol
InChI Key: SAJBMUSRFWPGQJ-RMKNXTFCSA-N
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Description

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and m-tolyl groups attached to a crotonic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid typically involves the reaction of m-tolyl derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4,4,4-Trifluoro-3-hydroxybutanamide
  • 4,4,4-Trifluoro-3-oxo-N-M-tolyl-butyraMide

Uniqueness

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid is unique due to its specific combination of trifluoromethyl and m-tolyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-(3-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+

InChI Key

SAJBMUSRFWPGQJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C(=O)O)/C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

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